molecular formula C12H24N2O3S B13762081 S-(Diisobutylcarbamoyl)cysteine CAS No. 61772-62-1

S-(Diisobutylcarbamoyl)cysteine

Cat. No.: B13762081
CAS No.: 61772-62-1
M. Wt: 276.40 g/mol
InChI Key: WLTNFDBTUAMOGX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(Diisobutylcarbamoyl)cysteine: is a synthetic compound derived from cysteine, an amino acid containing a thiol group This compound is characterized by the presence of a diisobutylcarbamoyl group attached to the sulfur atom of cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Diisobutylcarbamoyl)cysteine typically involves the reaction of cysteine with diisobutylcarbamoyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Cysteine+Diisobutylcarbamoyl chlorideThis compound+HCl\text{Cysteine} + \text{Diisobutylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cysteine+Diisobutylcarbamoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: S-(Diisobutylcarbamoyl)cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to regenerate the free thiol group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic reagents can be used to substitute the carbamoyl group.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol group.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Chemistry: S-(Diisobutylcarbamoyl)cysteine is used in the study of thiol-based reactions and as a model compound for understanding the behavior of cysteine derivatives in various chemical environments.

Biology: In biological research, this compound is used to study protein modification and the role of cysteine residues in protein function. It is also used in the development of cysteine-specific probes and sensors.

Medicine: The compound has potential applications in drug development, particularly in the design of cysteine-targeting therapeutics. It is also used in the study of redox biology and oxidative stress.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-(Diisobutylcarbamoyl)cysteine involves its interaction with thiol groups in proteins and other biomolecules. The diisobutylcarbamoyl group can modify cysteine residues, affecting protein structure and function. This modification can influence various cellular pathways, including redox signaling and enzyme activity.

Comparison with Similar Compounds

    S-(2-Aminoethyl)cysteine: Another cysteine derivative with a different functional group.

    N-Acetylcysteine: A well-known cysteine derivative used as a mucolytic agent and antioxidant.

    S-Methylcysteine: A naturally occurring cysteine derivative found in certain plants.

Uniqueness: S-(Diisobutylcarbamoyl)cysteine is unique due to the presence of the diisobutylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in research for studying cysteine modifications and developing cysteine-targeting therapeutics.

Properties

CAS No.

61772-62-1

Molecular Formula

C12H24N2O3S

Molecular Weight

276.40 g/mol

IUPAC Name

(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid

InChI

InChI=1S/C12H24N2O3S/c1-8(2)5-14(6-9(3)4)12(17)18-7-10(13)11(15)16/h8-10H,5-7,13H2,1-4H3,(H,15,16)/t10-/m0/s1

InChI Key

WLTNFDBTUAMOGX-JTQLQIEISA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C(=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)SCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.